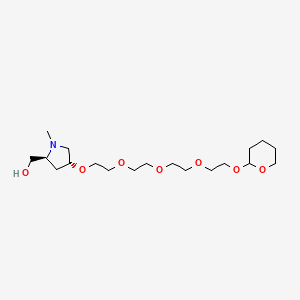
THP-PEG4-Pyrrolidine(N-Me)-CH2OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a useful research compound. Its molecular formula is C19H37NO7 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
THP-PEG4-Pyrrolidine(N-Me)-CH2OH is a synthetic compound categorized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. It plays a critical role in the development of targeted protein degradation strategies, particularly in the context of cancer therapy. This compound is specifically utilized in the synthesis of PROTAC K-Ras Degrader-1, which has shown promise in degrading the K-Ras protein, a well-known oncogene involved in various cancers.
| Property | Details |
|---|---|
| CAS Number | 2378261-81-3 |
| Molecular Formula | C19H37NO7 |
| Molecular Weight | 391.5 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C (1 month), -80°C (6 months) |
PROTACs function by linking a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, it serves as an essential linker that enhances the efficacy of the PROTAC by improving its stability and solubility in biological systems.
Efficacy in Protein Degradation
Recent studies have demonstrated that PROTAC K-Ras Degrader-1, utilizing this compound as a linker, achieves over 70% degradation efficacy of K-Ras in SW1573 lung cancer cells. This significant reduction in K-Ras levels correlates with decreased cell proliferation and increased apoptosis, highlighting the potential therapeutic benefits of this compound in oncology .
Binding Affinity and IC50 Values
While specific IC50 values for this compound itself are not extensively documented, the overall binding affinity and degradation efficacy are influenced by the structural features of the PROTAC. The linker plays a crucial role in optimizing these properties, which can be assessed through various biochemical assays.
Case Studies
- K-Ras Targeting : A study involving SW1573 cells treated with PROTAC K-Ras Degrader-1 showed significant reductions in K-Ras levels after 24 hours of treatment. The study concluded that targeting K-Ras through PROTAC technology could provide a novel approach to treating K-Ras-driven cancers .
- Comparative Analysis : In comparative studies with other PROTAC linkers, this compound demonstrated superior solubility and stability profiles, indicating its potential as a preferred linker for future PROTAC designs aimed at various oncogenic targets .
Eigenschaften
IUPAC Name |
[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7/c1-20-15-18(14-17(20)16-21)25-12-10-23-8-6-22-7-9-24-11-13-27-19-4-2-3-5-26-19/h17-19,21H,2-16H2,1H3/t17-,18+,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXZTYJDDDXDX-PAMZHZACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














